Suc-Ala-Glu-Pro-Phe-pNA TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

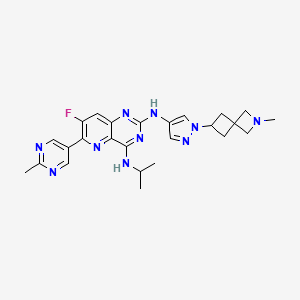

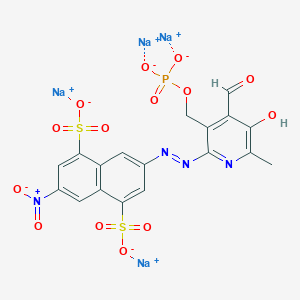

The synthesis of Suc-Ala-Glu-Pro-Phe-pNA TFA involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroanilide (pNA) group. The synthesis typically starts with the protection of amino acids and the formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The final step involves the deprotection of the peptide and the attachment of the pNA group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Glu-Pro-Phe-pNA TFA undergoes hydrolysis reactions catalyzed by enzymes such as peptidylprolyl isomerase Pin1 . The hydrolysis of the compound releases p-nitroaniline (pNA), which can be measured colorimetrically .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include buffers like phosphate-buffered saline (PBS) and enzymes such as Pin1 . The reactions are typically carried out at physiological pH and temperature .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a yellow compound that can be detected spectrophotometrically .

Scientific Research Applications

Suc-Ala-Glu-Pro-Phe-pNA TFA is widely used in scientific research for various applications:

Mechanism of Action

Suc-Ala-Glu-Pro-Phe-pNA TFA exerts its effects by serving as a substrate for the enzyme peptidylprolyl isomerase Pin1 . The enzyme catalyzes the cis-trans isomerization of proline residues in proteins, which is a crucial step in protein folding and function . The hydrolysis of this compound by Pin1 releases p-nitroaniline (pNA), which can be measured to assess the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: This compound is a chromogenic substrate for elastase and other proteases.

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: This compound is used as a substrate for cathepsin G, neutrophil elastase, trypsin, and chymotrypsin.

Uniqueness

Suc-Ala-Glu-Pro-Phe-pNA TFA is unique in its specificity for the enzyme Pin1, making it a valuable tool for studying the role of Pin1 in various biological processes and for identifying potential inhibitors of this enzyme .

Properties

Molecular Formula |

C34H39F3N6O13 |

|---|---|

Molecular Weight |

796.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H38N6O11.C2HF3O2/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49;3-2(4,5)1(6)7/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43);(H,6,7)/t19-,23-,24-,25-;/m0./s1 |

InChI Key |

QUQXPSJYFGYAOX-DCPXIXLXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)

![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)